

Potential off-target effects of AR-C141990 hydrochloride

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Compound of Interest

Compound Name: AR-C141990 hydrochloride

Cat. No.: B2769621

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Technical Support Center: AR-C141990 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **AR-C141990 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **AR-C141990 hydrochloride**?

AR-C141990 hydrochloride is an inhibitor of the monocarboxylate transporter 1 (MCT1)[1]. Its inhibitory activity is quantified by a pKi of 7.6[1]. MCTs are responsible for the transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane.

Q2: What is the selectivity profile of **AR-C141990 hydrochloride** against other MCT isoforms?

AR-C141990 hydrochloride exhibits approximately 10-fold selectivity for MCT1 over MCT2. It does not show significant activity against MCT3 or MCT4[1].

Q3: I am observing effects in my experiment that are inconsistent with MCT1 inhibition. Could these be off-target effects?

While AR-C141990 is selective for MCT1 over other MCT isoforms, the possibility of off-target effects on other, unrelated proteins cannot be entirely ruled out, as is common with small molecule inhibitors[2][3]. If you observe unexpected phenotypes, it is recommended to perform counter-screening experiments to assess the compound's activity against a panel of common off-target candidates, such as kinases or G-protein coupled receptors.

Q4: What are the known in vivo effects of **AR-C141990 hydrochloride**?

In rat models, AR-C141990 has demonstrated immunosuppressive properties. It has been shown to inhibit the graft-versus-host response and prolong cardiac graft survival[1][4].

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |
|--|--|--|
| Lower than expected potency in cell-based assays. | 1. Incorrect dosage calculation.2. Compound degradation.3. Low MCT1 expression in the cell line. | 1. Verify calculations for dilutions and molarity.2. Prepare fresh stock solutions. Store the compound at -20°C[1].3. Confirm MCT1 expression levels in your cell model using techniques like qPCR or Western blotting. |
| High cell toxicity at expected effective concentrations. | 1. Off-target effects.2. Cell line is highly dependent on MCT1 activity for survival. | 1. Perform a dose-response curve to determine the therapeutic window.2. Consider using a lower concentration or a shorter exposure time.3. Test the compound in a cell line with low or no MCT1 expression to distinguish between on-target and off-target toxicity. |
| Inconsistent results between experimental replicates. | 1. Variability in cell density or metabolic state.2. Inconsistent compound concentration. | 1. Standardize cell seeding density and ensure cells are in a consistent growth phase.2. Prepare a single batch of diluted compound for all replicates. |

Quantitative Data Summary

Table 1: In Vitro Activity of **AR-C141990 Hydrochloride**

| Target | Activity (pKi) | Selectivity |
|--------|----------------------------|-----------------------|
| MCT1 | 7.6[1] | ~10-fold over MCT2[1] |
| MCT2 | Not specified | - |
| MCT3 | No significant activity[1] | - |
| MCT4 | No significant activity[1] | - |

Table 2: In Vivo Efficacy of AR-C141990 in a Rat Cardiac Transplant Model

| Treatment Group | Dosage | Median Graft Survival Time |
|-------------------|----------------|---------------------------------------|
| Untreated Control | - | 7 days[4] |
| AR-C141990 | 30 mg/kg/day | >100 days (in low-responder model)[4] |
| AR-C141990 | 100 mg/kg s.c. | Moderate prolongation[4] |
| Cyclosporin A | 5 mg/kg/day | >100 days (in low-responder model)[4] |

Experimental Protocols

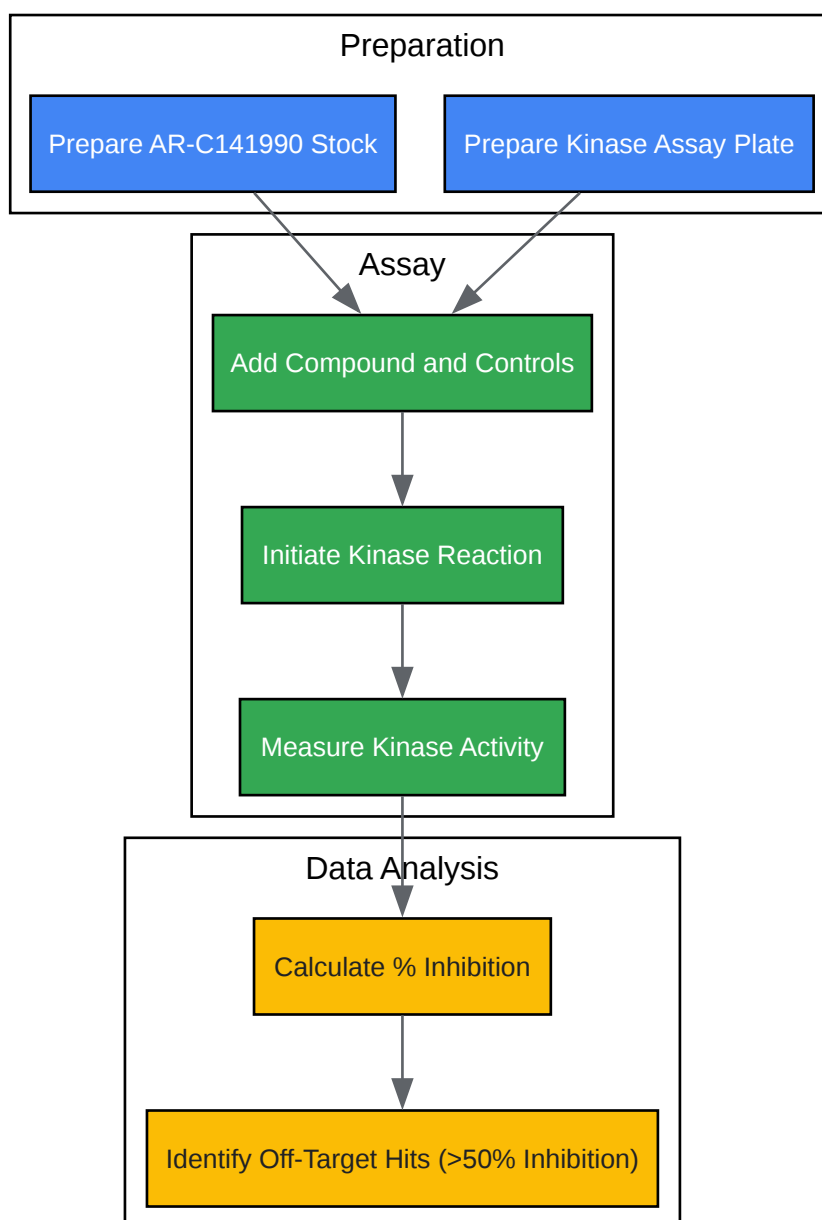
Protocol 1: Assessing Off-Target Effects using a Kinase Profiling Assay

This protocol provides a general workflow for identifying potential off-target kinase interactions.

- **Compound Preparation:** Prepare a stock solution of **AR-C141990 hydrochloride** in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- **Assay Plate Preparation:** Use a commercial kinase profiling service or an in-house assay. The assay plate should contain a panel of purified kinases.
- **Compound Addition:** Add **AR-C141990 hydrochloride** to the assay plate at one or more concentrations (e.g., 1 μ M and 10 μ M). Include appropriate positive and negative controls.

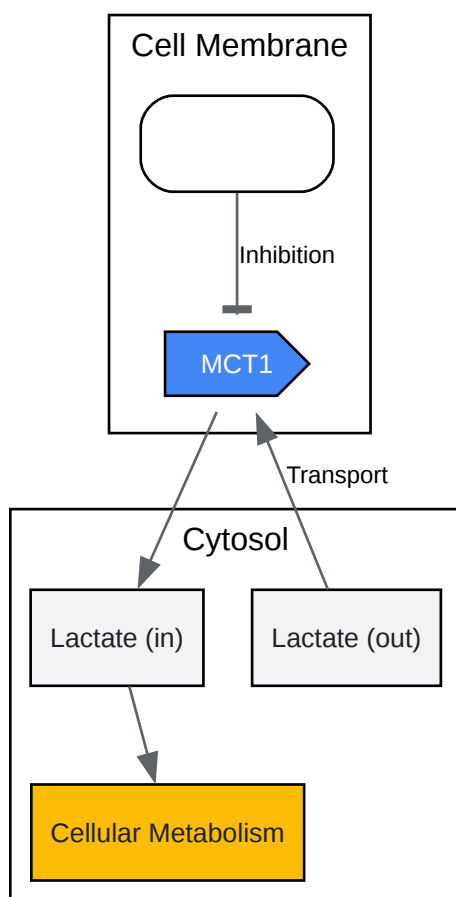
- **Kinase Reaction:** Initiate the kinase reaction by adding the kinase substrate and ATP. Incubate under conditions recommended by the assay manufacturer.
- **Detection:** Measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
- **Data Analysis:** Calculate the percent inhibition of each kinase by **AR-C141990 hydrochloride** compared to the vehicle control. Hits are typically defined as kinases with >50% inhibition at a given concentration.

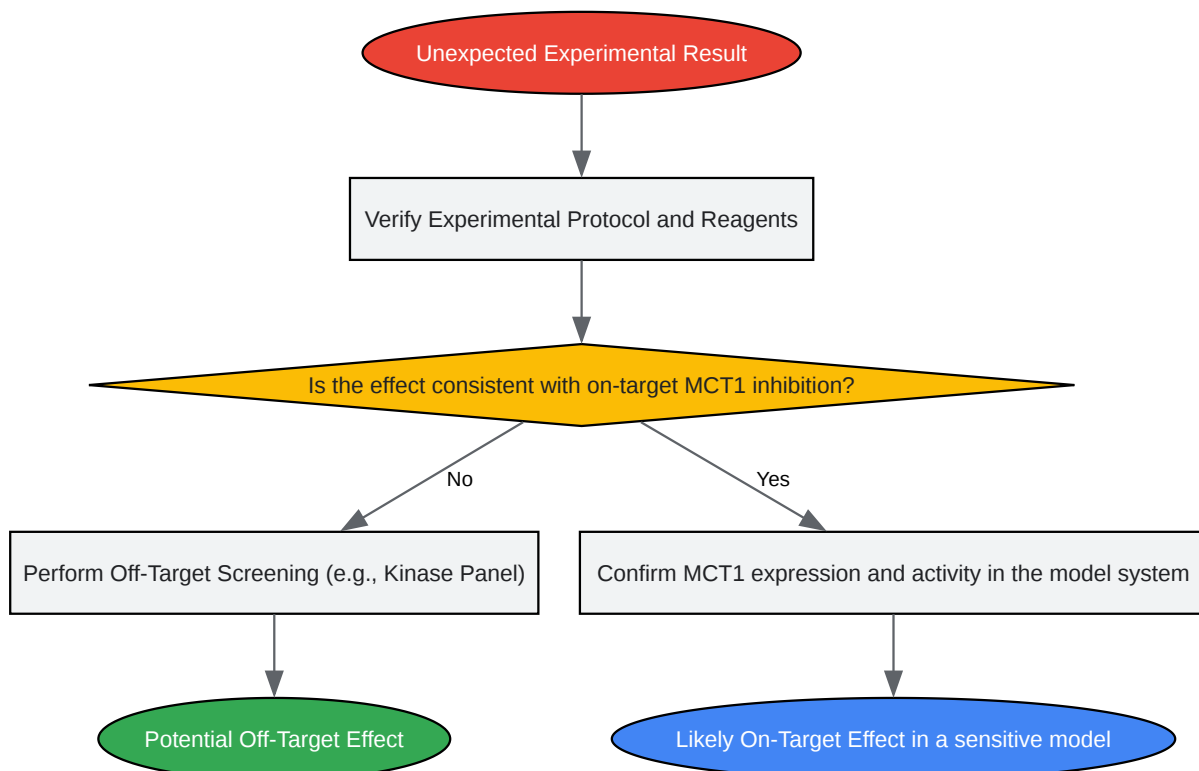
Visualizations



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Caption: Workflow for Kinase Profiling Assay.





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